N-(2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to the 2-oxa-5-azabicyclo[2.2.1]heptane core, such as N-(2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methylphenyl)acetamide, involves versatile synthetic approaches. One approach utilizes 4R-hydroxy-l-proline as a chiron, leading to various backbone-constrained analogues of FDA-approved drugs, showcasing the compound's utility as a scaffold for drug discovery (Garsi et al., 2022).
Molecular Structure Analysis
Research into the molecular structure of similar bicyclic compounds reveals the importance of their conformational properties. Studies on the stereocontrolled synthesis of azabicyclo nonane carboxylic acid esters demonstrate the ability to create stereochemically rich scaffolds, pertinent to understanding the molecular architecture of this compound (Mulzer et al., 2000).
Chemical Reactions and Properties
The compound's chemical reactivity is highlighted by studies on similar bicyclic systems. For instance, the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes demonstrates the compound's utility in creating advanced building blocks for drug discovery, which could be applied to the synthesis and functionalization of this compound (Druzhenko et al., 2018).
Applications De Recherche Scientifique
Backbone-Constrained Analogues
The synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, starting with 4R-hydroxy-l-proline, reveals the framework of an embedded γ-amino butyric acid (GABA). This method allows for the creation of backbone-constrained analogues of FDA-approved drugs like baclofen and pregabalin, suggesting potential applications in the development of new therapeutic agents with improved pharmacological profiles (Garsi et al., 2022).
Extension of Antibacterial Spectrum
The compound CP-45,899, structurally related to the target compound, has been identified as an irreversible inhibitor of several bacterial penicillinases and cephalosporinases. In the presence of CP-45,899, beta-lactams like ampicillin can inhibit the growth of resistant bacteria containing beta-lactamases. This suggests the potential application of N-(2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methylphenyl)acetamide in extending the antibacterial spectrum of beta-lactams, particularly in combating resistant bacterial strains (English et al., 1978).
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-methyl-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-9-3-4-13(15-10(2)17)14(5-9)21(18,19)16-7-12-6-11(16)8-20-12/h3-5,11-12H,6-8H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWZPMHDLSWLND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)N2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.